2-Bromoaniline Hydrochloride: A Comprehensive Technical Guide for Drug Discovery and Synthesis
2-Bromoaniline Hydrochloride: A Comprehensive Technical Guide for Drug Discovery and Synthesis
This document serves as an in-depth technical guide on the core chemical properties and applications of 2-Bromoaniline Hydrochloride. Designed for researchers, medicinal chemists, and process development scientists, this guide moves beyond a simple recitation of facts. It provides a foundational understanding of the molecule's behavior, grounded in mechanistic principles and practical, field-proven insights, to enable its effective and safe use in the laboratory and beyond.
Strategic Overview: The Utility of 2-Bromoaniline Hydrochloride in Synthesis
2-Bromoaniline, in its hydrochloride salt form, is a cornerstone building block in modern organic synthesis. The salt form confers superior stability and handling characteristics compared to the free base, which can be susceptible to air oxidation.[1] Its strategic importance is derived from the orthogonal reactivity of its two primary functional groups: a nucleophilic amino group (transiently masked as an ammonium salt) and a carbon-bromine bond poised for transition-metal-catalyzed cross-coupling. This dual functionality allows for sequential, controlled modifications, making it an invaluable precursor for a diverse array of complex molecules, including pharmaceuticals, agrochemicals, and functional materials.[2][3] For instance, it is a key intermediate in the synthesis of the antiemetic drug Ondansetron.[3]
Core Physicochemical & Spectroscopic Profile
A thorough understanding of the intrinsic properties of a reagent is the bedrock of successful and reproducible chemistry. The data presented below are critical for reaction design, solvent selection, and purification strategies.
Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₆H₇BrClN | [4] |
| Molecular Weight | 208.48 g/mol | [4][5] |
| Appearance | White to light gray/green crystalline powder | |
| Melting Point | Information not consistently available | [5] |
| Solubility | Soluble in hot water. The parent free base is insoluble in water but soluble in alcohols and ether. | [2][6] |
| CAS Registry Number | 94718-79-3 | [4][5] |
Expert Insight: The lack of a consistent melting point in supplier data suggests potential decomposition upon heating.[5] Therefore, thermal analysis techniques like TGA or DSC are recommended for researchers needing to understand its thermal stability limits. The hydrochloride form dramatically enhances aqueous solubility compared to the free base, a property that can be exploited in specific reaction or workup conditions.
Spectroscopic Fingerprint
Spectroscopic analysis is non-negotiable for identity confirmation and purity assessment. The following describes the expected spectral characteristics of 2-Bromoaniline Hydrochloride, primarily based on data from its free base form, 2-bromoaniline.[7][8][9]
¹H NMR (Proton NMR): In a solvent such as DMSO-d₆, the spectrum will feature a broad singlet for the three ammonium protons (-NH₃⁺) significantly downfield due to the deshielding effect of the positive charge. The four aromatic protons will appear between 6.5 and 7.5 ppm, displaying a complex splitting pattern characteristic of a 1,2-disubstituted benzene ring.
¹³C NMR (Carbon NMR): The spectrum will show six distinct aromatic carbon signals. The carbon bearing the bromine (C2) will be shifted upfield due to the heavy atom effect, while the carbon attached to the ammonium group (C1) will be deshielded. Representative chemical shifts for the free base in CDCl₃ have been reported.[10][11]
Infrared (IR) Spectroscopy: The IR spectrum provides a rapid diagnostic for key functional groups. A broad, strong absorption band between 2800-3200 cm⁻¹ is characteristic of the N-H stretching vibrations of the anilinium salt. Aromatic C=C stretching bands will appear in the 1450-1600 cm⁻¹ region.
Reactivity and Synthetic Protocols
The synthetic power of 2-Bromoaniline Hydrochloride lies in the controlled, sequential reactions of its functional groups. A critical first step for many transformations is the liberation of the free amine.
Deprotonation: The Gateway to Amine Reactivity
The anilinium ion is not nucleophilic. To engage the nitrogen in reactions such as acylation, alkylation, or diazotization, it must first be deprotonated to the free 2-bromoaniline.
Protocol: In Situ Generation of 2-Bromoaniline
-
Suspend 2-Bromoaniline Hydrochloride (1.0 eq) in a suitable organic solvent (e.g., Dichloromethane, Ethyl Acetate).
-
Add a slight excess of a base (1.1 - 1.5 eq). The choice of base is critical:
-
For aqueous workups, an inorganic base like NaHCO₃ or Na₂CO₃ is effective.
-
For anhydrous conditions, an organic base like Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) is preferred.
-
-
Stir the mixture at room temperature until the solid dissolves, indicating the formation of the soluble free amine.
-
The resulting solution can be used directly in the subsequent reaction.
Caption: Workflow for the generation and use of free 2-bromoaniline from its hydrochloride salt.
Core Transformations
A. Diazotization and Sandmeyer Reactions: A cornerstone of aromatic chemistry, diazotization of 2-bromoaniline (after freeing the amine) with nitrous acid (from NaNO₂ and a strong acid) yields a versatile diazonium salt. This intermediate can be converted to a wide range of functional groups (e.g., -OH, -CN, -X) via Sandmeyer or related reactions.[3] This provides a powerful method for further functionalizing the aromatic ring.
B. Palladium-Catalyzed Cross-Coupling: The C-Br bond is an ideal handle for forming new carbon-carbon and carbon-heteroatom bonds using palladium catalysis. This has become one of the most powerful tools in modern drug discovery.
-
Suzuki Coupling: Reaction with boronic acids (R-B(OH)₂) to form biaryl structures.
-
Buchwald-Hartwig Amination: Reaction with amines (R₂NH) to form diaryl amines.
-
Heck Coupling: Reaction with alkenes to introduce vinyl groups.
Caption: Key synthetic transformations originating from 2-bromoaniline.
Safety and Handling: A Self-Validating Protocol
2-Bromoaniline Hydrochloride is a hazardous substance requiring stringent handling protocols. Adherence to these measures is a self-validating system for ensuring laboratory safety.
GHS Hazard Identification
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled (H302, H312, H332).[4]
-
Skin & Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[4][12]
-
Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[13][14]
Mandatory Handling Protocol
-
Engineering Controls: All manipulations, including weighing, must be performed inside a certified chemical fume hood to prevent inhalation of the fine powder.
-
Personal Protective Equipment (PPE):
-
Body: A flame-resistant lab coat must be worn and kept fully fastened.
-
Hands: Chemical-resistant nitrile gloves are required. Double-gloving is recommended for extended operations.
-
Eyes: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles are mandatory.
-
-
Spill Management:
-
Minor Spill (<5g): Cordon off the area. Gently cover the spill with an absorbent material (e.g., vermiculite). Carefully sweep the material into a labeled, sealed container for hazardous waste disposal. Do not use water.
-
Major Spill (>5g): Evacuate the immediate area and follow your institution's emergency response procedures.
-
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from strong oxidizing agents and bases.
-
Disposal: Dispose of waste material and empty containers in accordance with all local, regional, and national regulations.
Conclusion
2-Bromoaniline Hydrochloride is a strategically vital synthetic intermediate whose value is unlocked through a comprehensive understanding of its properties. Its stability as a salt, combined with the versatile and orthogonal reactivity of its masked amine and bromo functionalities, ensures its continued prominence in the synthesis of complex molecular targets. By integrating a deep knowledge of its chemical behavior with rigorous adherence to safety protocols, researchers can fully leverage the synthetic potential of this important building block.
References
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National Center for Biotechnology Information. "2-Bromoaniline Hydrochloride". PubChem Compound Database, CID=12211864. [Link]
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OXFORD LAB FINE CHEM LLP. "MATERIAL SAFETY DATA SHEET - 2-BROMO ANILINE 98%". [Link]
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SpectraBase. "2-Bromoaniline". [Link]
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National Center for Biotechnology Information. "2-Bromoaniline". PubChem Compound Database, CID=11992. [Link]
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The Royal Society of Chemistry. "Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information". [Link]
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The Royal Society of Chemistry. "Supplementary Materials Efficient and reusable graphene-γ-Fe2O3 magnetic nano- composite...". [Link]
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NCERT. "Amines". [Link]
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